molecular formula C9H13NO B560761 (3-Propylpyridin-2-yl)methanol CAS No. 102438-91-5

(3-Propylpyridin-2-yl)methanol

Cat. No.: B560761
CAS No.: 102438-91-5
M. Wt: 151.209
InChI Key: SNSIDXNBLQEUQS-UHFFFAOYSA-N
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Description

(3-Propylpyridin-2-yl)methanol is an organic compound with the molecular formula C9H13NO It consists of a pyridine ring substituted with a propyl group at the third position and a hydroxymethyl group at the second position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Propylpyridin-2-yl)methanol can be achieved through several methods. One common approach involves the alkylation of 2-pyridinemethanol with a suitable propylating agent under basic conditions. The reaction typically proceeds as follows:

    Starting Materials: 2-Pyridinemethanol and a propylating agent such as propyl bromide.

    Reaction Conditions: The reaction is carried out in the presence of a base, such as sodium hydride or potassium carbonate, in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF).

    Procedure: The base deprotonates the hydroxyl group of 2-pyridinemethanol, forming an alkoxide ion. This alkoxide then undergoes nucleophilic substitution with the propylating agent, resulting in the formation of this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The choice of reaction conditions and reagents may be optimized for cost-effectiveness and yield. Continuous flow reactors and automated systems can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(3-Propylpyridin-2-yl)methanol can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form the corresponding aldehyde or carboxylic acid using oxidizing agents such as chromium trioxide or potassium permanganate.

    Reduction: The compound can be reduced to form the corresponding amine using reducing agents like lithium aluminum hydride.

    Substitution: The pyridine ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Chromium trioxide in acetic acid or potassium permanganate in water.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nitration with nitric acid and sulfuric acid, halogenation with bromine or chlorine in the presence of a catalyst.

Major Products Formed

    Oxidation: (3-Propylpyridin-2-yl)aldehyde or (3-Propylpyridin-2-yl)carboxylic acid.

    Reduction: (3-Propylpyridin-2-yl)methylamine.

    Substitution: Various substituted derivatives of the pyridine ring, depending on the specific reaction conditions.

Scientific Research Applications

(3-Propylpyridin-2-yl)methanol has several scientific research applications, including:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound can be employed in the study of enzyme interactions and metabolic pathways involving pyridine derivatives.

    Industry: Used as an intermediate in the production of various chemicals and materials.

Mechanism of Action

The mechanism of action of (3-Propylpyridin-2-yl)methanol depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The hydroxymethyl group can participate in hydrogen bonding, influencing the compound’s binding affinity and specificity. The pyridine ring can engage in π-π interactions with aromatic residues in proteins, further stabilizing the compound’s binding.

Comparison with Similar Compounds

Similar Compounds

    (2-Propylpyridin-3-yl)methanol: Similar structure but with different substitution pattern.

    (3-Butylpyridin-2-yl)methanol: Similar structure with a longer alkyl chain.

    (3-Propylpyridin-4-yl)methanol: Similar structure with substitution at a different position on the pyridine ring.

Uniqueness

(3-Propylpyridin-2-yl)methanol is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The position of the hydroxymethyl and propyl groups on the pyridine ring can affect the compound’s ability to interact with enzymes, receptors, and other molecules, making it a valuable compound for various applications.

Properties

IUPAC Name

(3-propylpyridin-2-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO/c1-2-4-8-5-3-6-10-9(8)7-11/h3,5-6,11H,2,4,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNSIDXNBLQEUQS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=C(N=CC=C1)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40652229
Record name (3-Propylpyridin-2-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40652229
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

151.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

102438-91-5
Record name (3-Propylpyridin-2-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40652229
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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